n,n'-ethylenebisbenzamide
Overview
Description
N,N’-ethylenebisbenzamide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is characterized by the presence of two benzamide groups connected by an ethylene bridge. This compound is known for its white crystalline appearance and has various applications in scientific research and industry.
Scientific Research Applications
N,N’-ethylenebisbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: N,N’-ethylenebisbenzamide is used in the production of polymers, coatings, and other industrial materials
Safety and Hazards
Mechanism of Action
Target of Action
N,N’-Ethylenebisbenzamide, also known as N-(2-benzamidoethyl)benzamide or Benzamide, N,N’-1,2-ethanediylbis-, is a type of N-substituted benzamide It’s known that these compounds can induce apoptosis in certain cell lines .
Mode of Action
The mode of action of N,N’-Ethylenebisbenzamide involves the induction of apoptosis in cells . Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in cell lines like the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 . This is achieved through the release of cytochrome c into the cytosol and the activation of caspase-9 .
Biochemical Pathways
The induction of apoptosis by n-substituted benzamides is known to involve the activation of the caspase cascade . Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis) and inflammation.
Pharmacokinetics
Pharmacokinetics study is crucial for understanding the disposition of a drug within the body and its bioavailability .
Result of Action
The primary result of the action of N,N’-Ethylenebisbenzamide is the induction of apoptosis in certain cell lines . This can lead to the death of cancer cells, potentially making N,N’-Ethylenebisbenzamide a useful compound in cancer treatment.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-ethylenebisbenzamide can be synthesized through the reaction of 2,2,2-trichloroacetophenone with ethylenediamine . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-ethylenebisbenzamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-ethylenebisbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert N,N’-ethylenebisbenzamide into simpler amine compounds.
Substitution: The benzamide groups can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives, while reduction can produce ethylenediamine derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-ethylenebisbenzamide include:
- N,N’-ethylenebis(acetylacetoniminato) nickel (II)
- N,N’-ethylenebis(acetylacetoniminato) copper (II)
- N,N’-methylenebisacrylamide
Uniqueness
N,N’-ethylenebisbenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its ethylene bridge and benzamide groups provide distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-benzamidoethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGAHDZCNJXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060943 | |
Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
644-33-7 | |
Record name | N,N′-1,2-Ethanediylbis[benzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-1,2-Ethanediylbisbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dibenzoylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenebis(benzamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-1,2-ETHANEDIYLBISBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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